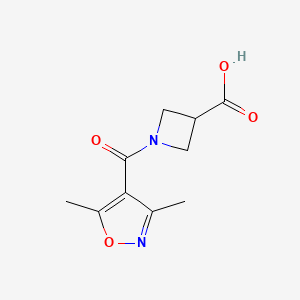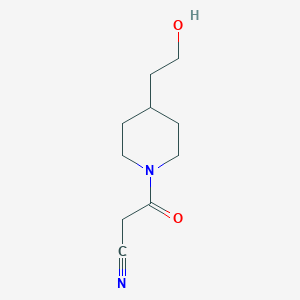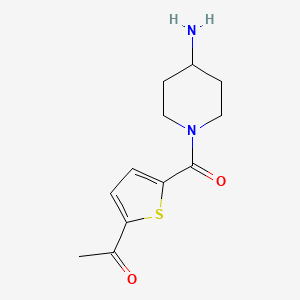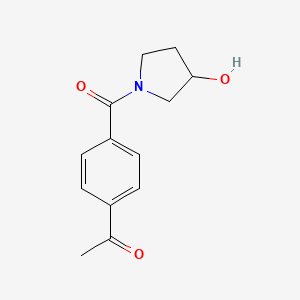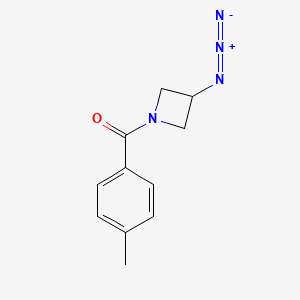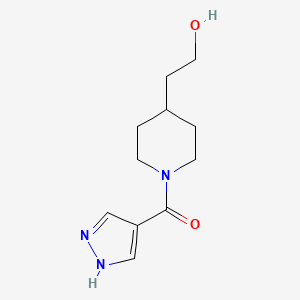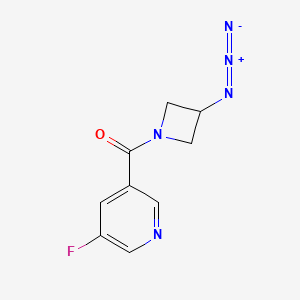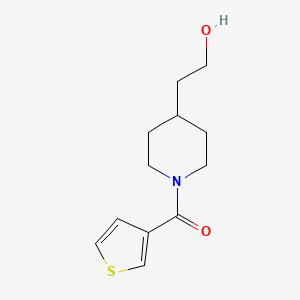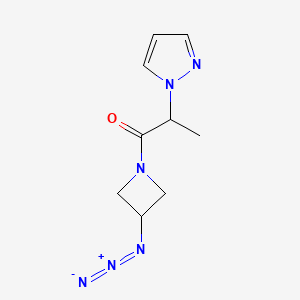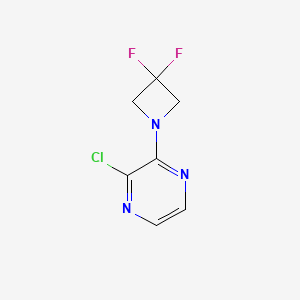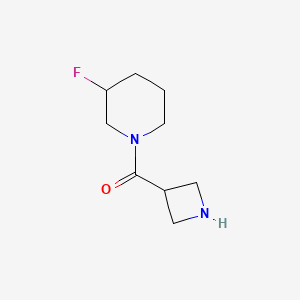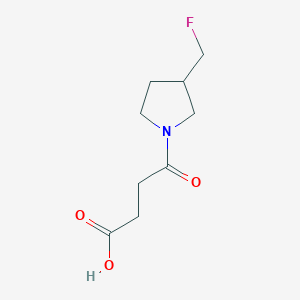
4-(3-(Fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid
Übersicht
Beschreibung
The compound “4-(3-(Fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The presence of the fluoromethyl group and the pyrrolidin-1-yl group suggests that this compound could potentially have interesting properties for research in areas like medicinal chemistry and material science.
Molecular Structure Analysis
The pyrrolidine ring in this compound is a saturated five-membered ring, which allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The fluoromethyl group could potentially influence the compound’s interaction with light or other forms of energy.Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Chemical Properties
4-(3-(Fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid, as a chemical entity, participates in various synthetic pathways, contributing to the development of cyclic γ-aminobutyric acid analogues and other biologically active species. The compound's structural flexibility allows for its incorporation into diverse chemical architectures, offering a scaffold for the synthesis of molecules with potential therapeutic applications. A study outlines the construction of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives employing a [2+2]-photocycloaddition, showcasing the compound's utility in generating cyclic analogues of γ-aminobutyric acid, which are pivotal in neurotransmission (Petz et al., 2019). Another research elaborates on the microwave-assisted synthesis of 4-oxo-2-butenoic acids, underlining the compound's role as a versatile intermediate for further derivatization, highlighting its importance in synthetic chemistry for producing biologically active species and intermediates with wide-ranging applications (Uguen et al., 2021).
Biological Activity and Potential Therapeutic Uses
The exploration of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid derivatives in pharmacology is driven by their potential to act as bioactive molecules. The synthesis and characterization of novel 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, starting from intermediates that share functional similarities with 4-(3-(Fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid, have shown significant antitumor activity in vitro. This underscores the potential therapeutic applications of such derivatives in cancer treatment (Maftei et al., 2013).
Advancements in Drug Discovery and Design
The compound's utility extends into drug discovery, where its derivatives are key intermediates in the synthesis of pharmaceuticals. A practical synthesis of a pharmaceutical intermediate showcases the role of similar structural motifs in facilitating the development of drugs, emphasizing the importance of such compounds in medicinal chemistry (Wang et al., 2006). Furthermore, the molecule's involvement in the synthesis of bioactive compounds, such as those with antitumor, antimicrobial, and anion receptor capabilities, exemplifies its broad applicability in creating novel therapeutics that address a variety of health conditions.
Eigenschaften
IUPAC Name |
4-[3-(fluoromethyl)pyrrolidin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO3/c10-5-7-3-4-11(6-7)8(12)1-2-9(13)14/h7H,1-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEVQLQHZMFSHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



